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Compound of Interest

Compound Name: (+)-U-50488 hydrochloride

Cat. No.: B1662558 Get Quote

An In-Depth Technical Guide to (+)-U-50488 Hydrochloride: A Kappa Opioid Receptor Agonist

Introduction
(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa opioid receptor

(KOR) agonist, U-50488. The racemate, (±)-U-50488, and particularly the (-)-enantiomer, are

potent tools in pharmacological research for investigating the physiological and pathological

roles of the KOR system.[1][2] U-50488 was one of the first highly selective, non-peptide KOR

agonists developed, distinguishing itself by its lack of significant activity at mu (μ) or delta (δ)

opioid receptors.[1][3][4] This selectivity makes it an invaluable compound for elucidating the

specific functions of KORs, which are implicated in pain, addiction, mood disorders, and

psychosis.[5][6][7]

This technical guide provides a comprehensive overview of (+)-U-50488 hydrochloride,

focusing on its pharmacological properties, the signaling pathways it modulates, and the

experimental protocols used for its characterization. Quantitative data are presented in

structured tables to facilitate analysis and comparison.
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Identifier Value

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-

pyrrolidin-1-ylcyclohexyl]acetamide

hydrochloride

Synonyms

trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-

pyrrolidinyl)cyclohexyl]benzeneacetamide

hydrochloride

Molecular Formula C₁₉H₂₆Cl₂N₂O · HCl[8]

Molecular Weight 405.79 g/mol [9]

CAS Number 114528-81-3

Purity ≥98% - ≥99%[8]

Solubility
Soluble in water (up to 100 mM) and DMSO (up

to 100 mM)

Pharmacological Profile
Binding Affinity and Selectivity
U-50488 is characterized by its high affinity and selectivity for the kappa opioid receptor over

mu and delta subtypes.[4][10] The (-)-enantiomer is significantly more potent than the (+)-

enantiomer.[2]
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Compound
Form

Receptor Species Kᵢ (nM)
Reference
Radioligand

Source

(-)-U-50488 Kappa (KOR) - 2.2 (Kd) - [2]

Mu (MOR) - 430 (Kd) - [2]

(±)-U-50488 Kappa (KOR) Guinea Pig 12
[³H]ethylketoc

yclazocine
[10]

Mu (μ₁) Guinea Pig 370 - [10]

Mu (μ₂) Guinea Pig > 500 - [10]

Delta (δ) Guinea Pig > 500 - [10]

Delta (δ) Guinea Pig > 10000 [³H]-DADLE [11]

Functional Activity
As a KOR agonist, U-50488 modulates intracellular signaling cascades upon receptor binding.

Its functional potency and efficacy are typically measured through assays like [³⁵S]GTPγS

binding, which assesses G-protein activation, and cAMP inhibition assays.[5][12]
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Assay Compound
Efficacy
(Eₘₐₓ)

Potency
(EC₅₀)

Cell
Line/Tissue

Source

[³⁵S]GTPγS

Binding
U-50488 - ~100-200 nM

KOR-CHO

Cells
[13]

cAMP

Inhibition
U-50488 Full Agonist 6.7 nM

CHO-hKOR

Cells
[5]

β-Arrestin2

Recruitment
U-50488 Full Agonist 11.2 nM

CHO-hKOR

Cells
[5]

Dopamine

Release

Inhibition

U-50488

Max

Inhibition:

~80%

Rostral NAc:

74.1 nM

Rat Nucleus

Accumbens

(NAc) Core

Slices

[14]

Max

Inhibition:

~95%

Caudal NAc:

18.2 nM

Rat Nucleus

Accumbens

(NAc) Core

Slices

[14]

Membrane

Hyperpolariza

tion

U-50488 - ~10-20 nM
KOR-CHO

Cells
[13]

Signaling Pathways
Activation of the KOR, a Gi/o-coupled G-protein coupled receptor (GPCR), by agonists like U-

50488 initiates two primary signaling cascades: the canonical G-protein pathway and the β-

arrestin pathway.[5]

G-Protein Dependent Signaling
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase,

a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[12]

This pathway is primarily responsible for the analgesic effects of KOR agonists.
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Canonical KOR G-protein signaling pathway.

β-Arrestin Dependent Signaling
The β-arrestin pathway is also engaged following KOR activation. This pathway can lead to

receptor desensitization and internalization, and it mediates distinct downstream signaling,

including the activation of mitogen-activated protein kinases (MAPKs) like p38.[7] This pathway

is often associated with the aversive and dysphoric effects of KOR agonists.[5]
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KOR β-arrestin-mediated signaling pathway.

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of KOR ligands. Below are

protocols for key in vitro and in vivo assays.
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Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to

displace a radiolabeled ligand from the receptor.[6][15]

Objective: To determine the Kᵢ of (+)-U-50488 at the kappa opioid receptor.

Materials:

Cell membranes from CHO cells stably expressing the human KOR (CHO-hKOR).[6]

Radioligand: [³H]U-69,593 (a selective KOR agonist).[6]

Test Compound: (+)-U-50488 hydrochloride at various concentrations.

Non-specific binding control: High concentration of unlabeled U-69,593 (e.g., 10 µM).[6]

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

Whatman GF/C glass fiber filters and a cell harvester.[6]

Scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of (+)-U-50488 in the assay buffer.

Incubation: In a final volume of 1 mL, combine CHO-hKOR cell membranes (e.g., 20 µg

protein), a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM), and varying concentrations of

(+)-U-50488.[6]

Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with 10

µM unlabeled U-69,593).

Incubation Conditions: Incubate all samples for 60 minutes at 25°C.[6]

Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a

cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound

radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific counts from total and

competitor-bound counts. Plot the percentage of specific binding against the log

concentration of (+)-U-50488. Determine the IC₅₀ value (concentration of competitor that

inhibits 50% of specific binding) from the resulting curve. Calculate the Kᵢ value using the

Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the

radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an

agonist, providing a measure of potency (EC₅₀) and efficacy (Eₘₐₓ).[16][17][18]

Objective: To determine the EC₅₀ and Eₘₐₓ of (+)-U-50488 for KOR-mediated G-protein

activation.

Materials:

CHO-hKOR cell membranes.[6]

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[16]

Test Compound: (+)-U-50488 hydrochloride at various concentrations.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]

Guanosine Diphosphate (GDP) (e.g., 10 µM).[6]

Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).[6]

Procedure:

Preparation: Prepare serial dilutions of (+)-U-50488.

Pre-incubation: Pre-incubate cell membranes (e.g., 15 µg) with GDP in the assay buffer.[6]
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Incubation: Add varying concentrations of (+)-U-50488 to the membrane suspension. Add

[³⁵S]GTPγS (e.g., 0.05 nM) to initiate the binding reaction.[6]

Controls: Prepare tubes for basal binding (no agonist) and non-specific binding (with 10 µM

unlabeled GTPγS).

Incubation Conditions: Incubate for 60 minutes at 25°C.[6]

Termination and Quantification: Terminate the reaction by rapid filtration, similar to the

radioligand binding assay. Measure the bound [³⁵S]GTPγS via scintillation counting.

Data Analysis: Subtract non-specific binding from all counts. Plot the specific [³⁵S]GTPγS

binding against the log concentration of (+)-U-50488. Fit the data with a sigmoidal dose-

response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full

agonist.

Workflow for In Vitro Pharmacological Characterization
The logical flow for characterizing a novel KOR ligand like U-50488 in vitro typically involves

sequential assays to determine affinity, function, and signaling bias.
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Typical workflow for in vitro characterization.
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In Vivo Effects and Associated Assays
U-50488 produces a distinct profile of effects in animal models, consistent with KOR activation.

These effects are studied using a variety of behavioral and physiological assays.

Effect Assay Species
Effective
Dose
(mg/kg)

Key Finding Source

Analgesia

Warm Water

Tail-

Withdrawal

Mice ~ED₅₀ of 5.0

Potent

antinociceptiv

e activity.

[5][19]

Sedation

Open-Field

Locomotor

Test

Mice 5.0

Significantly

decreased

distance

traveled.

[5]

Aversion

Conditioned

Place

Aversion

Mice/Rats 0.3 - 3.0

Produced

significant

place

aversion.

[5][20]

Diuresis
Urine Output

Measurement

Rhesus

Monkeys
Not specified

Produced

naloxone-

sensitive

diuresis.

[19]

Anxiety
Elevated

Zero Maze
Mice Not specified

Reduced

entries and

time in open

arms.

[5]

Motor

Impairment
Rotarod Test Mice 10.0

Reduced

latency to fall.
[5]

Brief Protocols for Key Behavioral Assays
Conditioned Place Aversion (CPA): This test assesses the aversive properties of a drug.[20]

During conditioning, animals are confined to one distinct environment after receiving the drug
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(e.g., U-50488) and to a different environment after receiving a vehicle.[20] After several

conditioning sessions, the animal is allowed to freely explore both environments. A

preference for the vehicle-paired side indicates that the drug has aversive properties.[5][20]

Open-Field Test: This assay measures general locomotor activity and anxiety-like behavior.

[5] A mouse is placed in an open, novel arena, and its movement (distance traveled, time

spent in the center vs. periphery) is tracked. A decrease in distance traveled is indicative of

sedation.[5]

Warm Water Tail-Withdrawal Assay: This is a measure of analgesia. The mouse's tail is

submerged in warm water (e.g., 52°C), and the latency to flick or withdraw the tail is

measured. An increase in latency after drug administration indicates an analgesic effect.[5]

Conclusion
(+)-U-50488 hydrochloride, while being the less active enantiomer, is part of the U-50488

family of compounds that have been instrumental in defining the pharmacology of the kappa

opioid receptor. Its high selectivity makes it a critical tool for differentiating KOR-mediated

effects from those of mu or delta receptors.[1][3] The comprehensive data on its binding affinity,

functional efficacy, and distinct in vivo profile—ranging from analgesia to aversion—provide

researchers with a well-characterized agonist. The detailed protocols and pathway diagrams

included in this guide offer a robust framework for utilizing U-50488 in studies aimed at

unraveling the complex roles of the KOR system in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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